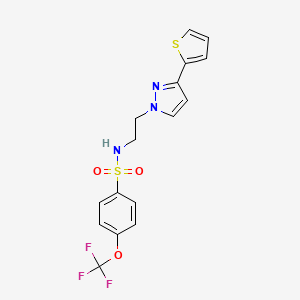
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O3S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Thiophene Ring : Contributes to its electronic properties and biological interactions.
- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.
- Trifluoromethoxy Group : Enhances lipophilicity and can influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : It could bind to various receptors, altering their activity and leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have demonstrated the ability to reduce levels of TNF-α and other inflammatory markers, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis
When compared to similar compounds, this compound offers unique advantages:
- Trifluoromethoxy Substitution : Imparts distinct electronic properties that enhance binding affinity and stability in biological systems.
Similar Compounds
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide | Methoxy instead of trifluoromethoxy | Moderate anticancer activity |
| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide | Chlorine substitution | Lower binding affinity |
Propriétés
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-12-3-5-13(6-4-12)27(23,24)20-8-10-22-9-7-14(21-22)15-2-1-11-26-15/h1-7,9,11,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFRLIKZMDDWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













